1,2,4-Trifluoro-5-nitrobenzene
Overview
Description
1,2,4-Trifluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2F3NO2 and a molecular weight of 177.08 g/mol . It is characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. This compound is known for its clear brown liquid form and is used in various chemical synthesis processes .
Preparation Methods
1,2,4-Trifluoro-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4-trifluorobenzene. The process typically includes the following steps:
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
1,2,4-Trifluoro-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of specific pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
1,2,4-Trifluoro-5-nitrobenzene can be compared with other similar compounds, such as:
2,4,5-Trifluoronitrobenzene: This compound has a similar structure but differs in the position of the nitro group.
2,3,4-Trifluoronitrobenzene: Another similar compound with the nitro group in a different position, affecting its reactivity and applications.
2,4,6-Trifluoronitrobenzene: This compound has the nitro group at the para position relative to the fluorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1,2,4-trifluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNMGYMBLNTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175270 | |
Record name | 1,2,4-Trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-61-5 | |
Record name | 1,2,4-Trifluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2105-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trifluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2105-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trifluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,4-TRIFLUORO-5-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZU9GWD6VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for 2,4,5-Trifluoronitrobenzene presented in the research?
A1: The new method detailed in the research [] presents several advantages over previous methods for synthesizing 2,4,5-Trifluoronitrobenzene. Firstly, it utilizes readily available and cost-effective starting materials like 2,4-Dichlorofluorobenzene. Secondly, the reaction conditions employed are milder, making the process safer and potentially more environmentally friendly. Lastly, the synthesis boasts a high overall yield and reduced production costs, making it highly attractive for industrial scale production of 2,4,5-Trifluoronitrobenzene.
Q2: How is 2,4,5-Trifluoronitrobenzene used in the synthesis of 2,4,5-Trifluoroacetophenone?
A2: 2,4,5-Trifluoronitrobenzene serves as the crucial starting point in the synthesis of 2,4,5-Trifluoroacetophenone []. The process involves a three-step transformation: reduction of the nitro group, conversion to a diazonium salt via the Sandmeyer reaction, and finally, a Grignard reaction to introduce the acetyl group, ultimately yielding the desired 2,4,5-Trifluoroacetophenone.
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